molecular formula C15H27N5O7S B12519263 L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine CAS No. 798541-17-0

L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine

Cat. No.: B12519263
CAS No.: 798541-17-0
M. Wt: 421.5 g/mol
InChI Key: JIYJTYFUNXHPEK-IRHRITDKSA-N
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Description

L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine is a peptide compound composed of four amino acids: threonine, cysteine, glutamine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, glutamine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for cysteine and threonine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purity and yield of the peptide are critical factors, and high-performance liquid chromatography (HPLC) is commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Analog peptides with modified amino acid sequences.

Scientific Research Applications

L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, which play a crucial role in stabilizing protein structures. The peptide can also interact with cellular receptors and enzymes, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutaminyl-L-threonyl-L-cysteine: Similar in composition but with a different sequence of amino acids.

    L-Glutamyl-L-cysteinyl-L-alanyl-L-threonine: Another peptide with a different sequence but similar amino acid composition.

Uniqueness

L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine is unique due to its specific sequence, which determines its distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, adding to its stability and functionality in various applications.

Properties

CAS No.

798541-17-0

Molecular Formula

C15H27N5O7S

Molecular Weight

421.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C15H27N5O7S/c1-6(15(26)27)18-12(23)8(3-4-10(16)22)19-13(24)9(5-28)20-14(25)11(17)7(2)21/h6-9,11,21,28H,3-5,17H2,1-2H3,(H2,16,22)(H,18,23)(H,19,24)(H,20,25)(H,26,27)/t6-,7+,8-,9-,11-/m0/s1

InChI Key

JIYJTYFUNXHPEK-IRHRITDKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N)O

Origin of Product

United States

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